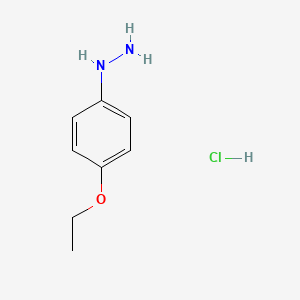
2-(4-Fluorophenyl)-2-oxoethyl acetate
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-oxoethyl acetate (2-FPOA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed α-Oxidation
In the realm of organic synthesis, 2-(4-Fluorophenyl)-2-oxoethyl acetate has been utilized in the palladium-catalyzed α-oxidation of aromatic ketones. This process is pivotal in preparing various 2-(2-methylphenyl)-2-oxoethyl acetates from aromatic ketones, signifying its role in complex organic transformations (Chen et al., 2016).
Interactions with Cytochrome P450
In pharmacological studies, derivatives of 2-(4-Fluorophenyl)-2-oxoethyl acetate have shown interactions with cytochrome P450 enzymes. This interaction is crucial in understanding the biotransformation of certain pharmaceutical agents, like prasugrel, into active metabolites (Rehmel et al., 2006).
Formation of Nanocomposites for Electronic Devices
Recently, research has explored the use of 2-(4-Fluorophenyl)-2-oxoethyl acetate in the synthesis of nanocomposites. These nanocomposites, incorporating ZnO nanoparticles, exhibit improved dielectric properties, suggesting potential applications in electronic devices (Erol et al., 2022).
Biological Baeyer–Villiger Oxidation Studies
Biological Baeyer–Villiger oxidation of acetophenones, including fluorinated acetophenones, has been studied using 19F NMR. This research is significant for understanding the conversion of various fluorinated acetophenones in microbial cells, offering insights into biological transformations for industrial applications (Moonen et al., 2001).
Improvement in Electrolyte Additives for Lithium-Ion Batteries
The compound has also been investigated in the context of lithium-ion batteries. Specifically, fluorine-substituted phenyl acetates, like 4-fluorophenyl acetate, have shown improved performance as electrolyte additives, enhancing the cyclic stability of lithium-ion batteries (Li et al., 2014).
Synthesis of Pharmaceutical Intermediates
Moreover, derivatives of 2-(4-Fluorophenyl)-2-oxoethyl acetate are key intermediates in synthesizing pharmaceuticals, such as atorvastatin. These synthesis routes are noteworthy for their accessibility and reasonable yields, contributing significantly to medicinal chemistry (Zhou Kai, 2010).
Stability Studies Under Stress Conditions
In pharmaceutical research, stability studies of related substances under stressful conditions are vital. Compounds like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, which may involve derivatives of 2-(4-Fluorophenyl)-2-oxoethyl acetate, have been studied to assess their stability against environmental factors such as temperature and light (Gendugov et al., 2021).
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWVLMFYYZBSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501278 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366-78-9 | |
| Record name | 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

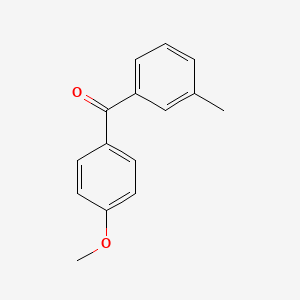
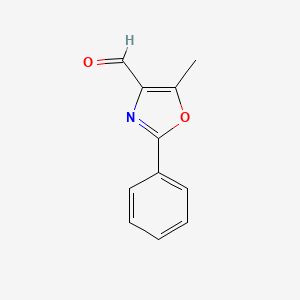

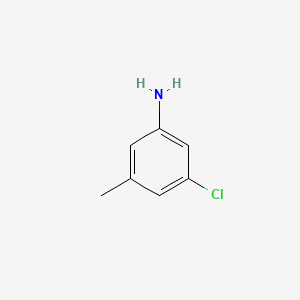

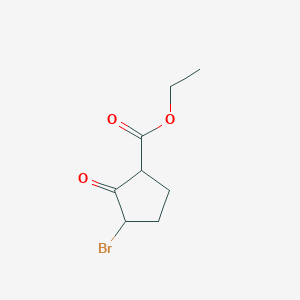
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)

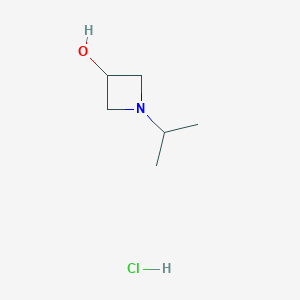


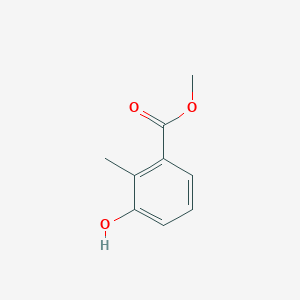
![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
